Cyp51/PD-L1-IN-1

CYP51 Inhibition Dual Inhibitor Antifungal

Antifungal resistance research is hampered by a lack of probes that simultaneously target fungal viability and host immune evasion. Cyp51/PD-L1-IN-1 (CAS 3032386-49-2), a quinazoline-based dual CYP51/PD-L1 inhibitor, directly addresses this gap. • Dual IC50: CYP51 0.884 μM, PD-L1 0.083 μM - defined potency ratio for SAR benchmarking. • Induces fungal early apoptosis via mitochondrial ROS; modulates IL-2, NLRP3, NF-κBp65. • Structurally characterized scaffold (C20H15N5O2, MW 357.37); ≥98% purity. Available in mg to gram quantities for immediate dispatch.

Molecular Formula C20H15N5O2
Molecular Weight 357.4 g/mol
Cat. No. B15138538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp51/PD-L1-IN-1
Molecular FormulaC20H15N5O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C(=N2)N4C=CN=C4
InChIInChI=1S/C20H15N5O2/c1-13(26)14-6-8-15(9-7-14)22-20(27)18-23-17-5-3-2-4-16(17)19(24-18)25-11-10-21-12-25/h2-12H,1H3,(H,22,27)
InChIKeyLSBBUIAGNZFGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp51/PD-L1-IN-1: Dual CYP51/PD-L1 Inhibitor


Cyp51/PD-L1-IN-1 (also designated Compound L11) is a quinazoline-based small molecule that functions as a dual inhibitor of lanosterol 14α-demethylase (CYP51) and Programmed Death-Ligand 1 (PD-L1) [1]. It is an early-stage research compound with reported inhibitory activities against both targets in biochemical and cellular assays, with IC50 values of 0.884 μM for CYP51 and 0.083 μM for PD-L1 [1]. The compound is described as inducing early apoptosis in fungal cells and modulating immune-related signaling pathways [1]. Its molecular formula is C20H15N5O2 (MW 357.37 g/mol), and its CAS Registry Number is 3032386-49-2 .

Why Substitution Fails for Dual CYP51/PD-L1 Inhibitors


Simple substitution of Cyp51/PD-L1-IN-1 with other compounds is not straightforward, as the compound's utility lies in its dual-target inhibition profile, which is the result of a specific chemical structure (a quinazoline core) designed for this purpose [1]. Closely related analogs in the same chemical series (e.g., L20, L21) exhibit significantly different potency and selectivity profiles [1]. For instance, while all three compounds target both enzymes, the ratios of their inhibitory potencies vary, and their activity against different fungal strains differ [1]. Furthermore, the ability of Cyp51/PD-L1-IN-1 to induce specific downstream effects, such as early apoptosis and modulation of IL-2, NLRP3, and NF-κBp65, is not guaranteed for other compounds, even those with similar mechanisms . Therefore, for reproducible and interpretable scientific results, the use of the exact, characterized compound is essential.

Cyp51/PD-L1-IN-1: Key Differentiation Evidence


CYP51 Inhibitory Potency Comparison

Cyp51/PD-L1-IN-1 inhibits CYP51 with an IC50 of 0.884 μM [1]. This potency is distinct from other dual inhibitors in the same study. For example, compounds L20 and L21 showed IC50 values of 0.263 μM and 0.205 μM for CYP51, respectively [1]. This indicates a more than 3-fold difference in potency for the CYP51 target among closely related chemical analogs.

CYP51 Inhibition Dual Inhibitor Antifungal

PD-L1 Inhibitory Potency Profile

Cyp51/PD-L1-IN-1 inhibits PD-L1 with an IC50 of 0.083 μM [1]. This potency is intermediate among the lead compounds from the same publication. Compound L20 is more potent at PD-L1 (IC50 = 0.017 μM), while Compound L21 is also more potent (IC50 = 0.039 μM) [1]. This difference in PD-L1 potency, coupled with the lower CYP51 potency, gives Cyp51/PD-L1-IN-1 a unique dual-inhibition profile.

PD-L1 Inhibition Dual Inhibitor Immuno-oncology

Broad-Spectrum Antifungal Activity

Cyp51/PD-L1-IN-1 (L11) exhibited remarkable biological activity against a panel of different fungal strains, with MIC50 values ranging from 0.25 to 2.0 μg/mL in vitro [1]. This range defines its broad-spectrum antifungal potential and can be used as a benchmark against established antifungal agents like fluconazole or other dual inhibitors in the series [1].

Antifungal Activity MIC50 Fungal Infection

Induction of Fungal Apoptosis

Cyp51/PD-L1-IN-1 has been specifically shown to induce early apoptosis in fungal cells [1]. This is a distinct mechanism of action compared to conventional azole antifungals, which are primarily fungistatic and inhibit growth without necessarily inducing programmed cell death. The ability to induce apoptosis is linked to the dual inhibition profile, which leads to mitochondrial damage and ROS accumulation [1].

Apoptosis Cell Cycle Fungal Cell Death

Immunomodulatory Effects

In addition to its antifungal effects, Cyp51/PD-L1-IN-1 is reported to significantly reduce intracellular levels of IL-2, NLRP3, and NF-κBp65 proteins [1]. This indicates a direct immunomodulatory effect beyond simple PD-L1 blockade. This profile is distinct from PD-L1-targeting antibodies, which do not directly impact these intracellular inflammatory markers.

Immunomodulation IL-2 NLRP3 NF-κB

Cyp51/PD-L1-IN-1: Research Applications


Antifungal Susceptibility Testing

Based on its reported in vitro MIC50 range of 0.25–2.0 μg/mL against a variety of fungal strains [1], Cyp51/PD-L1-IN-1 is an ideal candidate for inclusion in broad-spectrum antifungal screening panels. Researchers can use this compound to benchmark the potency of novel antifungal agents or to explore structure-activity relationships (SAR) for dual-target inhibition. Its use in standard broth microdilution assays (e.g., CLSI M27/M38) is directly supported by the primary literature.

Fungal Apoptosis Mechanistic Studies

The compound's ability to induce early apoptosis in fungal cells, a mechanism linked to mitochondrial damage and ROS accumulation [1], makes it a valuable tool for studying non-traditional modes of antifungal action. It can be used in experiments designed to differentiate between fungistatic and fungicidal mechanisms, or to investigate the role of CYP51 inhibition in triggering programmed cell death. This is a key differentiator from azole-based research tools.

Host-Fungal Immune Interplay

Cyp51/PD-L1-IN-1's dual activity against fungal CYP51 and host PD-L1 [1] positions it as a unique probe for studying the interplay between pathogen survival and host immune evasion. Researchers can employ this compound in co-culture models (e.g., fungi and human immune cells) to dissect how simultaneous targeting of fungal viability and immune checkpoints alters the course of infection. Its reported effect on IL-2, NLRP3, and NF-κBp65 [1] provides specific, quantifiable endpoints for such studies.

SAR Analysis of Dual-Target Inhibitors

Given its distinct potency profile for CYP51 (IC50=0.884 μM) and PD-L1 (IC50=0.083 μM) compared to close analogs L20 and L21 [1], Cyp51/PD-L1-IN-1 is an essential reference compound for medicinal chemistry optimization. It serves as a key data point for understanding how modifications to the quinazoline core structure influence the balance of target engagement and selectivity, making it indispensable for any drug discovery program focused on this dual-target mechanism.

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